molecular formula C16H20N2O4S B072649 Dansyl-4-aminobutyric acid CAS No. 1236-58-4

Dansyl-4-aminobutyric acid

Cat. No.: B072649
CAS No.: 1236-58-4
M. Wt: 336.4 g/mol
InChI Key: WAWGSYJPVPNMRU-UHFFFAOYSA-N
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Description

Dansyl-4-aminobutyric acid is a fluorescent compound widely used in biochemical and analytical applications. It is a derivative of 4-aminobutyric acid, where the amino group is modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This modification imparts strong fluorescence properties to the molecule, making it useful for various analytical techniques, including fluorescence spectroscopy and chromatography .

Scientific Research Applications

Dansyl-4-aminobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in chromatography and spectroscopy for the detection and quantification of amino acids and peptides.

    Biology: Employed in the study of protein structure and function, particularly in identifying and quantifying amino acids in biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques due to its strong fluorescence properties.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

While the specific mechanism of action for Dansyl-4-aminobutyric acid is not mentioned in the search results, γ-aminobutyric acid (GABA), also known as 4-aminobutyric acid, is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms. As the chief inhibitory neurotransmitter in the central nervous system of mammals, it has become a popular dietary supplement and has promising application in the food industry .

Future Directions

The future directions of Dansyl-4-aminobutyric acid could be related to its use in the analysis of amino acids. The process of dansylation, which involves the derivatization of amino acids with dansyl chloride, has been used for the analysis of 20 proteinogenic amino acids in biological samples . This method is simple, rapid, and robust, and it could have promising applications in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl-4-aminobutyric acid is typically synthesized through a process known as dansylation. This involves the reaction of 4-aminobutyric acid with dansyl chloride in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The resulting product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dansyl-4-aminobutyric acid primarily undergoes reactions typical of amino acids and sulfonyl derivatives. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dansylated derivatives, oxidized or reduced forms of the compound, and coupled products with other fluorescent or chromophoric groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-4-aminobutyric acid is unique due to its specific structure, which combines the properties of 4-aminobutyric acid with the strong fluorescence of the dansyl group. This makes it particularly useful for applications requiring the detection and quantification of amino acids and peptides in complex biological samples .

Properties

IUPAC Name

4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWGSYJPVPNMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924550
Record name 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236-58-4
Record name Dansyl-4-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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